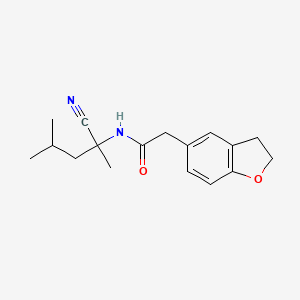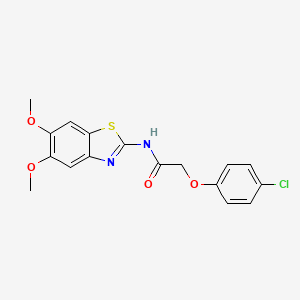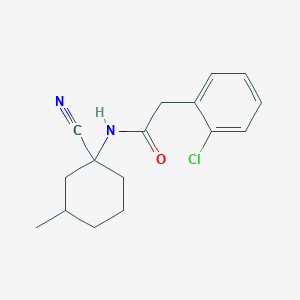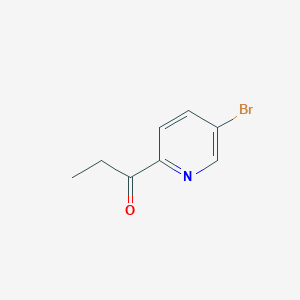
N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide, also known as CDMB-2, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is classified as a novel psychoactive substance (NPS) and belongs to the benzofuran class of compounds. CDMB-2 has been found to exhibit a range of biochemical and physiological effects, making it an interesting candidate for further research.
Mécanisme D'action
The exact mechanism of action of N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This means that it inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. Additionally, N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide has been found to exhibit affinity for the sigma-1 receptor, which is involved in a range of physiological processes including pain perception, memory, and mood regulation.
Biochemical and Physiological Effects:
N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide has been found to exhibit a range of biochemical and physiological effects. Some of the effects observed in animal studies include increased locomotor activity, decreased anxiety-like behavior, and improved cognitive function. Additionally, N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide has been found to exhibit neuroprotective properties, protecting against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide in lab experiments is its ability to exhibit a range of pharmacological effects. This makes it an interesting candidate for further research in a range of fields including neuroscience and pharmacology. Additionally, N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide has been found to be relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one of the limitations of using N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide in lab experiments is its potential for abuse. As a novel psychoactive substance, there is a risk that it could be used recreationally, which could have negative consequences for both the individual and the scientific community as a whole.
Orientations Futures
There are several potential future directions for research on N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide. One area of interest is its potential use as a treatment for neurodegenerative diseases. Additionally, further research could explore the potential use of N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide as an antidepressant, anxiolytic, or cognitive enhancer. Another area of interest is the potential use of N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide in combination with other compounds to enhance its therapeutic effects. Finally, further research could explore the potential risks associated with the use of N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide, including its potential for abuse and its long-term effects on the brain and body.
Méthodes De Synthèse
The synthesis of N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide is a complex process that involves several steps. The first step involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with hydroxylamine hydrochloride to produce 3,4-methylenedioxyphenylpropan-2-oxime. This is followed by the reaction of the oxime with 1-cyano-1,3-dimethylbutane to produce N-(1-cyano-1,3-dimethylbutyl)-3,4-methylenedioxyphenylpropan-2-amine. The final step involves the reaction of the amine with acetic anhydride to produce N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide.
Applications De Recherche Scientifique
N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide has been found to exhibit a range of pharmacological effects, making it an interesting candidate for further research. Some of the potential therapeutic applications of N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide include its use as an antidepressant, anxiolytic, and cognitive enhancer. Additionally, N-(1-cyano-1,3-dimethylbutyl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide has been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-cyano-4-methylpentan-2-yl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12(2)10-17(3,11-18)19-16(20)9-13-4-5-15-14(8-13)6-7-21-15/h4-5,8,12H,6-7,9-10H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQRPBKBKUUQTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)NC(=O)CC1=CC2=C(C=C1)OCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2374954.png)



![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2374959.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2374966.png)
![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2374968.png)



![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2374974.png)
![N-{2-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}-1H-imidazole-4-sulfonamide](/img/structure/B2374976.png)